molecular formula C8H6ClIO2 B8322183 4-Iodo-2-methoxybenzoyl chloride

4-Iodo-2-methoxybenzoyl chloride

Cat. No.: B8322183
M. Wt: 296.49 g/mol
InChI Key: RLCVKFOMAPMGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-methoxybenzoyl chloride (C₈H₆ClIO₂) is a benzoyl chloride derivative featuring a methoxy group (-OCH₃) at the ortho (2nd) position and an iodine atom at the para (4th) position on the aromatic ring. As a member of the acyl chloride family, it is highly reactive, serving as a key intermediate in organic synthesis for introducing the 4-iodo-2-methoxybenzoyl moiety into target molecules. The methoxy group, an electron-donating substituent, modulates the electronic environment of the aromatic ring, influencing reactivity toward electrophilic or nucleophilic agents.

Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

4-iodo-2-methoxybenzoyl chloride

InChI

InChI=1S/C8H6ClIO2/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4H,1H3

InChI Key

RLCVKFOMAPMGNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)I)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Molar Mass (g/mol) Substituents Physical Properties
4-Iodo-2-methoxybenzoyl chloride C₈H₆ClIO₂ ~294.49 2-OCH₃, 4-I Not available
2-Methylbenzoyl chloride C₈H₇ClO 154.59 2-CH₃ Boiling point: 213°C
2-Iodo-4-nitrobenzoyl chloride C₇H₃ClINO₃ 311.46 2-I, 4-NO₂ Not available
4-Methoxyphenacyl chloride C₉H₉ClO₂ 184.61 4-OCH₃, COCH₂Cl Melting point: 98–100°C

Key Observations:

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups :
  • The methoxy group in 4-iodo-2-methoxybenzoyl chloride donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the nitro group in 2-iodo-4-nitrobenzoyl chloride is strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions .
    • Halogen Influence :
  • The iodine atom in the target compound increases molar mass and may enhance stability in radical reactions or facilitate crystallinity via halogen bonding.

Physical Properties :

  • 2-Methylbenzoyl chloride, with a simple methyl substituent, has a lower molar mass (154.59 g/mol) and a boiling point of 213°C, typical for volatile benzoyl chlorides .
  • 4-Methoxyphenacyl chloride, a phenacyl chloride derivative, exhibits a solid-state structure (mp 98–100°C) due to its crystalline phenacyl group, contrasting with liquid benzoyl chlorides like 2-methylbenzoyl chloride .

Reactivity and Applications :

  • Acylation Efficiency :
  • 4-Iodo-2-methoxybenzoyl chloride’s reactivity is likely intermediate between electron-rich (e.g., 2-methylbenzoyl chloride) and electron-deficient (e.g., 2-iodo-4-nitrobenzoyl chloride) analogs.
    • Functional Group Compatibility :
  • The nitro group in 2-iodo-4-nitrobenzoyl chloride may limit compatibility with reducing conditions, whereas the methoxy group in the target compound is stable under basic or nucleophilic conditions .

Research Findings and Implications

  • Synthetic Utility :
    • 4-Iodo-2-methoxybenzoyl chloride’s iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group can be demethylated for further functionalization.
  • Comparative Stability :
    • The absence of strong electron-withdrawing groups (e.g., nitro) may render the target compound less reactive toward hydrolysis than 2-iodo-4-nitrobenzoyl chloride, enhancing shelf stability .

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